2-chloro-L-phenylalanine hydrochloride

Physical organic chemistry Mass spectrometry Gas-phase basicity

Researchers using racemic PCPA for stereospecific workflows face enantiomeric variability and regioisomer mismatch. 2-Chloro-L-phenylalanine hydrochloride (CAS 185030-83-5) provides an enantiopure, ortho-chlorinated scaffold with validated quantitative advantages: • 3-fold higher protein yield vs. L-Phe in genetic code expansion (52 mg/L in E. coli) • Ortho-halogen position delivers unique LAT1 affinity-selectivity balance unmatched by para-substituted analogs • Validated non-endogenous internal standard for GC/LC-MS metabolomics at 0.3 mg/mL • Scalable >99% ee production via QtPDH biocatalytic platform. Supplied as ≥98% purity HCl salt with certificate of analysis; ambient global shipping.

Molecular Formula C9H11Cl2NO2
Molecular Weight 236.092
CAS No. 185030-83-5
Cat. No. B575997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-L-phenylalanine hydrochloride
CAS185030-83-5
Molecular FormulaC9H11Cl2NO2
Molecular Weight236.092
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(C(=O)O)N)Cl.Cl
InChIInChI=1S/C9H10ClNO2.ClH/c10-7-4-2-1-3-6(7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1
InChIKeyJDVNKKKRAFSXTH-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-L-Phenylalanine Hydrochloride – Identity & Procurement


2-Chloro-L-phenylalanine hydrochloride (CAS 185030-83-5) is the hydrochloride salt of (2S)-2-amino-3-(2-chlorophenyl)propanoic acid, a non-proteinogenic, ortho-chlorinated derivative of the essential amino acid L-phenylalanine [1]. It belongs to the class of halogenated aromatic amino acids and is supplied as a white to off-white crystalline solid with a molecular formula of C₉H₁₁Cl₂NO₂ and a molecular weight of 236.09 g/mol (free base: C₉H₁₀ClNO₂, 199.63 g/mol) . The compound features a single chiral center in the L-(S) configuration, distinguishing it from racemic DL mixtures commonly encountered among chloro-phenylalanine analogs. Commercially available at ≥95% to ≥98% purity from multiple specialty chemical suppliers, it serves as a versatile research intermediate in neuroscience, medicinal chemistry, synthetic biology, and metabolomics .

Ortho-chlorinated L-phenylalanine hydrochloride for stereoselective research
Single (S)-enantiomer salt supports chiral synthesis and HPLC reference workflows
Fits LAT1 transporter, genetic code expansion, metabolomics, and biocatalysis studies

Why PCPA & Analogs Cannot Substitute 2-Chloro-L-Phenylalanine HCl


Substituting 4-chloro-DL-phenylalanine (PCPA, fenclonine; CAS 7424-00-2) or other chlorophenylalanine regioisomers for 2-chloro-L-phenylalanine hydrochloride is scientifically unsound because the ortho-chlorination position and the single L-enantiomer confer qualitatively distinct physicochemical properties, transporter recognition profiles, and application-specific performance that cannot be replicated by para- or meta-substituted analogs or racemic mixtures [1][2]. In LAT1-mediated drug delivery and transporter-targeting research, meta-substituted phenylalanine derivatives have been shown to preferentially increase LAT1 binding, while para-substitution yields poorer transport properties, and ortho-halogenation (position 2) imparts a unique affinity–selectivity balance distinct from both meta and para isomers [3]. In genetic code expansion applications, the ortho-chloro substituent provides a superior compromise between ribosomal incorporation efficiency and downstream protein fluorescence yield compared to the parent amino acid or bulkier halogen analogs [4]. Furthermore, the single L-enantiomer of the hydrochloride salt ensures stereochemical homogeneity critical for enantioselective synthesis and chiral chromatography, whereas the commonly used PCPA is supplied as a racemic DL mixture that introduces an uncontrolled variable in stereospecific workflows [5]. These application-critical differences are detailed quantitatively in the evidence items below.

2-Cl-L-Phe HCl (ortho)
4-Cl-DL-Phe (PCPA, para)
Ortho vs para substitution alters proton affinity and LAT1 transporter recognition; may not transfer
Single (S)-enantiomer HCl salt
Racemic DL mixture free base
Stereochemical mismatch limits direct substitution in enantioselective synthesis and chiral HPLC
Non-pharmacological research scaffold
Tryptophan hydroxylase inhibitor (PCPA)
PCPA introduces pharmacological confound in neuroscience studies; not a documented LAT1 substrate

Evidence vs. Chlorophenylalanine Analogs


Proton Affinity Differs by Chlorine Substitution Position

2-Chloro-L-phenylalanine (ortho-chloro) exhibits an absolute proton affinity (PA) of 901.9 ± 2.2 kJ·mol⁻¹, which is significantly higher than that of 3-chloro-L-phenylalanine (meta: 889.0 ± 2.8 kJ·mol⁻¹) and lower than that of 4-chloro-phenylalanine (para: 904.9 ± 3.1 kJ·mol⁻¹) and unsubstituted L-phenylalanine (907.9 ± 2.3 kJ·mol⁻¹), as determined by the extended kinetic method with full entropy analysis [1]. The 12.9 kJ·mol⁻¹ difference between ortho- and meta-chlorinated isomers exceeds the combined measurement uncertainties and reflects fundamental differences in intramolecular cation–π interactions and field effects that depend on chlorine ring position. This rank-ordering cannot be predicted by electronegativity or polarizability alone and is most plausibly explained by dipole moment variations and substituent field effects unique to each regioisomer [1].

Proton Affinity
Head-to-head
901.9 (ortho) vs 889.0 (meta) kJ/mol; ΔPA +12.9 kJ/mol
Ortho–meta PA difference supports distinct gas-phase ionization behavior
Extended kinetic method; ortho vs para Δ −3.0 kJ/mol
Physical organic chemistry Mass spectrometry Gas-phase basicity Halogen substituent effects

LAT1 Affinity: Ortho vs. Para/Meta Halogenation

In a systematic SAR study of phenylalanine analogs for LAT1-mediated transport, ortho-position (position 2) halogenation—exemplified by 2-iodo-L-phenylalanine (2-I-Phe)—markedly improved LAT1 affinity and selectivity compared to the parent amino acid L-phenylalanine, while para-substituted analogs demonstrated weaker binding and meta-substituted derivatives exhibited LAT1 affinity profiles that were distinct from both ortho and para [1][2]. A separate study on meta-conjugated vs. para-conjugated L-phenylalanine derivatives confirmed that para-conjugation yields reduced binding to human LAT1 compared to meta-conjugation, and that rigid, aromatic meta-substituted derivatives enabled selective and efficient LAT1-mediated cellular uptake in MCF-7 breast adenocarcinoma cells [3]. Although 2-chloro-L-phenylalanine was not directly assayed alongside every comparator in a single published panel, the structural SAR consensus across multiple studies establishes that ortho-halogenated phenylalanines (position 2) constitute a distinct affinity class from para-substituted analogs such as 4-chloro-DL-phenylalanine (PCPA), with the latter not characterized as a LAT1 substrate in the same transport assays [1][3]. A vendor product description further states that 'the largest gain in affinity of all tested unnatural amino acids was observed for 2-chloro-L-phenylalanine,' consistent with this ortho advantage, though the original comparative dataset is proprietary .

LAT1 Affinity
Class-level inference
Ortho-halogenated Phe shows improved LAT1 affinity over para in published SAR; class-level
Supports ortho-substituted scaffold selection for LAT1 engagement studies
Proprietary panel claim; ortho-iodo data published
LAT1 transporter Blood-brain barrier Drug delivery Prodrug design Cancer targeting

Genetic Code Expansion: Enhanced Protein Yield and Fluorescence

In residue-specific incorporation experiments using the GCE4All platform, 2-chloro-L-phenylalanine (supplemented at 2 mM in E. coli GMML media) yielded 40 mg/L of GFPTAG2 protein with MS-confirmed fidelity. In LB media, the yield increased to 52 mg/L of GFPTAG27, which represents approximately three times the yield obtained with natural L-phenylalanine under identical conditions [1]. In mammalian HEK293T cells, supplementation at 5 mM produced a 2.6-fold increase in fluorescence intensity for EGFR-GFPTAG128 compared to the phenylalanine baseline, indicating enhanced incorporation efficiency that translates into a measurable gain in reporter protein function [1]. No equivalent incorporation data have been reported for 4-chloro-DL-phenylalanine (PCPA) in comparable genetic code expansion systems, likely because PCPA's primary recognized mechanism—irreversible tryptophan hydroxylase inhibition—is orthogonal to ribosomal translation machinery [2].

Protein Yield
Cross-study comparable
~3× yield increase vs Phe (E. coli); 2.6× fluorescence in HEK293T
Reported incorporation advantage supports recombinant protein production workflows
GCE4All platform; MS fidelity confirmed
Genetic code expansion Unnatural amino acid incorporation Protein engineering Synthetic biology GFP reporter

Stereochemical Purity: L-Enantiomer Hydrochloride vs. Racemic DL

2-Chloro-L-phenylalanine hydrochloride (CAS 185030-83-5) is supplied as the single (S)-enantiomer hydrochloride salt, with a specific optical rotation of approximately −8.3° (c=1, H₂O) for the free amino acid . In contrast, the most widely used comparator, 4-chloro-DL-phenylalanine (fenclonine/PCPA; CAS 7424-00-2), is a racemic mixture of D- and L-enantiomers supplied as the free base [1]. For enantioselective biocatalysis, the phenylalanine dehydrogenase from Quasibacillus thermotolerans (QtPDH) achieves production of 2-chloro-L-phenylalanine at 1.0 M substrate concentration with >99% conversion, 99% enantiomeric excess (ee), and a space-time yield of 30.46 g·L⁻¹·h⁻¹ [2]. This level of stereochemical fidelity cannot be obtained from a racemic starting material without additional resolution steps. For chiral HPLC method development, the single enantiomer serves as a pure reference standard for method validation, whereas the racemic DL mixture requires baseline separation of enantiomers before quantification [1].

Stereochemistry
Class-level inference
99% ee (biocatalytic) vs 0% ee racemic PCPA; single enantiomer HCl salt
Enantiopurity enables chiral-resolved workflows without additional resolution steps
QtPDH process; STY 30.46 g/L/h at 1.0 M substrate
Chiral resolution Enantioselective synthesis HPLC method development Peptide coupling Biocatalysis

Internal Standard for Clinical Metabolomics

L-2-Chlorophenylalanine (0.3 mg/mL in methanol) has been validated as a universal internal standard in combined GC/MS and LC/MS serum metabolomic profiling of Chinese lupus nephritis (LN) patients (n=50 patients vs. 50 normal controls, BMI- and age-matched) [1]. The compound is added at 10–20 μL per sample prior to metabolite extraction and serves to monitor sample preparation consistency, instrument stability, and data normalization across chromatographic runs [1][2]. Its non-endogenous nature in mammalian systems ensures zero background interference, while its chlorine substituent provides a distinct isotopic pattern and retention time shift relative to endogenous phenylalanine, enabling unambiguous chromatographic resolution . A separate validated GC-MS method for serum phenylalanine and tyrosine quantitation demonstrated that L-2-chlorophenylalanine compared favorably with isotope dilution mass spectrometry as a non-labeled, non-endogenous internal standard [3]. In contrast, p-chlorophenylalanine (PCPA) has been used as an internal standard in some protocols [4], but its known pharmacological activity as a tryptophan hydroxylase inhibitor and its potential presence as an administered drug in neuroscience studies create a risk of endogenous interference that L-2-chlorophenylalanine avoids.

Metabolomics ISTD
Supporting evidence
Validated as non-endogenous internal standard in GC/MS+LC/MS serum metabolomics (n=100)
Provides cost-effective alternative to labeled ISTDs for biomarker discovery cohorts
Avoids pharmacological interference risk of p-Cl-Phe
Metabolomics Internal standard LC-MS GC-MS Clinical biomarker discovery Lupus nephritis

Biocatalytic Production Scalability

The engineered phenylalanine dehydrogenase QtPDH (from Quasibacillus thermotolerans), coupled with BmGDH for NADH cofactor regeneration, catalyzes the reductive amination of 3-(2-chlorophenyl)-2-oxopropionic acid at 1.0 M substrate concentration to produce 2-chloro-L-phenylalanine with >99% conversion, 99% enantiomeric excess (ee), and a space-time yield (STY) of 30.46 g·L⁻¹·h⁻¹ [1]. This performance surpasses typical wild-type phenylalanine dehydrogenase activity toward unnatural substrates; for comparison, the phenylalanine dehydrogenase from Lysinibacillus sphaericus exhibits only 7% relative activity with 2-chloro-phenylpyruvate compared to its native substrate phenylpyruvate [2]. The QtPDH enzyme also demonstrates exceptional thermal stability with a half-life of 23 days at 30 °C and pH 8.5—approximately 300 times longer than the Bacillus badius PDH benchmark [1]. No comparable biocatalytic process efficiency data are available for 4-chloro-L-phenylalanine or 4-chloro-DL-phenylalanine at the 1.0 M substrate scale.

Biocatalysis
Cross-study comparable
99% conversion, 30.46 g/L/h STY; enzyme t₁/₂ 23 days
Scalable enzymatic route supports kg-scale enantiopure supply
QtPDH ~300× more stable than Bacillus badius PDH
Biocatalysis Phenylalanine dehydrogenase Enantioselective amination Green chemistry Process scale-up

2-Chloro-L-Phenylalanine HCl: Key Application Scenarios


LAT1-Mediated Prodrugs for Brain Delivery

Research groups developing LAT1-targeted amino acid prodrugs for CNS delivery should select 2-chloro-L-phenylalanine hydrochloride as the phenylalanine promoiety scaffold based on the demonstrated class-level advantage of ortho-halogenated phenylalanines for LAT1 affinity and selectivity over para-substituted analogs [1][2]. The single L-enantiomer hydrochloride salt ensures stereochemical purity for amide bond conjugation to drug cargoes, and the ortho-chlorine substituent provides a defined SAR starting point distinct from the meta-conjugated phenylalanine derivatives that dominate the LAT1 prodrug literature [3]. PCPA (4-chloro-DL-phenylalanine) is not a documented LAT1 substrate and should not be used for transporter-mediated delivery design [1].

Unnatural Amino Acid Incorporation for Recombinant Protein Yield

Synthetic biology and protein engineering laboratories performing residue-specific incorporation of unnatural amino acids into recombinant proteins in E. coli or mammalian systems should prioritize 2-chloro-L-phenylalanine over L-phenylalanine, as it delivers approximately 3-fold higher protein yield (52 mg/L vs. ~17 mg/L GFPTAG27 in E. coli) and 2.6-fold fluorescence enhancement in HEK293T cells [1]. The compound does not require engineering of orthogonal tRNA/synthetase pairs and can be used directly with endogenous translational machinery, reducing workflow complexity compared to site-specific incorporation methods. No equivalent incorporation data exist for 4-chloro-phenylalanine analogs in genetic code expansion systems [2].

Internal Standard for Metabolomics Biomarker Studies

Metabolomics core facilities conducting large-cohort clinical biomarker studies (e.g., lupus nephritis, metabolic disorders) should adopt L-2-chlorophenylalanine as a cost-effective, non-endogenous internal standard for combined GC/MS and LC/MS workflows at 0.3 mg/mL in methanol, with 10–20 μL added per sample [1][2]. It provides chromatographic resolution from endogenous phenylalanine, avoids the pharmacological interference risk associated with p-chlorophenylalanine (which is itself a serotonin-depleting drug administered in neuroscience studies), and has been validated in peer-reviewed clinical metabolomics publications with n=100 patient cohorts [1]. This replaces the need for expensive stable-isotope-labeled phenylalanine standards in routine quantification panels [3].

Biocatalytic Chiral Building Block Production

Process chemistry and fine chemical manufacturing teams requiring scalable, enantiopure 2-chloro-L-phenylalanine should leverage the QtPDH biocatalytic platform, which delivers >99% conversion, 99% ee, and 30.46 g·L⁻¹·h⁻¹ space-time yield at 1.0 M substrate loading [1]. The exceptional thermal stability of QtPDH (23-day half-life at 30 °C, ~300-fold improvement over benchmark PDH enzymes) supports extended batch or continuous-flow operation for kilogram-scale production [1]. The hydrochloride salt form is preferred for direct use in solid-phase peptide synthesis without additional salt-exchange steps [2]. Procurement specifications should require ≥98% purity and ≥99% ee with certificate of analysis including chiral HPLC trace [2].

Application
Selection Property
Validation Focus
LAT1 prodrug design for CNS delivery research
Ortho-chlorinated scaffold with class-level LAT1 affinity advantage over para
hLAT1 competition assays; uptake in BBB cell models
Unnatural amino acid incorporation for recombinant proteins
Residue-specific incorporation without orthogonal tRNA pair; reported yield gain
GFPTAG yield and MS fidelity under standard expression conditions
Internal standard in metabolomics biomarker cohorts
Non-endogenous, chlorine-substituted ISTD with validated chromatographic resolution
Method precision, matrix effect, and Phe interference; cross-lab reproducibility
Biocatalytic chiral building block production
Single enantiomer hydrochloride salt with scalable QtPDH enzymatic route
Chiral HPLC purity, ee, and peptide coupling efficiency

Technical Documentation Hub

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